5-(4-Fluorophenyl)-4-pentenoic acid
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Overview
Description
5-(4-Fluorophenyl)-4-pentenoic acid is an organic compound with the molecular formula C11H11FO2 It is characterized by the presence of a fluorophenyl group attached to a pentenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-pentenoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-pentenoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(4-Fluorophenyl)-4-pentenoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-pentenoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Fluorophenyl)-4-pentenoic acid include other fluorophenyl derivatives and pentenoic acid derivatives. Examples include:
- 5-(4-Fluorophenyl)valeric acid
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Properties
CAS No. |
190595-67-6 |
---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14) |
InChI Key |
RFDQZGBDIZQZKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CCCC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCCC(=O)O)F |
Origin of Product |
United States |
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